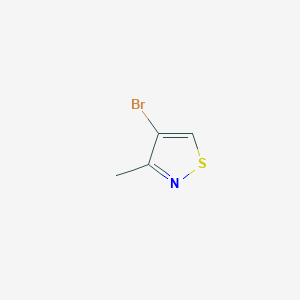
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid and its derivatives are prominently used in the synthesis of various compounds with potential biological activities. For instance, benzazole derivatives bearing an (imidazolidin-2-yl)imino moiety synthesized using tert-butoxycarbonyl compounds have shown significant biological activities, such as acting as selective alpha 2-adrenoceptor ligands with potential medical applications in cardiovascular conditions and central nervous system disorders (Sa̧czewski et al., 2008). Moreover, thiazolidine-4(R)-carboxylic acids derived from tert-butoxycarbonyl compounds have been evaluated for their protective effects against hepatotoxic deaths, indicating their potential as prodrugs of L-cysteine (Nagasawa et al., 1984).
Chemical Modifications and Drug Delivery
The tert-butoxycarbonyl group has been utilized as a protective group in the synthesis of pharmaceuticals. Its application in the synthesis of orally active ester prodrugs of cefotiam demonstrates its utility in improving the bioavailability of drugs (Nishimura et al., 1987). Additionally, the synthesis of water-soluble sulfonamides incorporating beta-alanyl moieties using N-tert-butyloxycarbonyl-beta-alanine showcases the application of tert-butoxycarbonyl in developing compounds with significant intraocular pressure lowering properties, indicating potential uses in ophthalmic conditions (Supuran et al., 2000).
Proteomic Applications and Drug Efficacy
The tert-butoxycarbonyl group's role in the synthesis of potential centrally active dopamine derivatives highlights its significance in developing compounds for neurological conditions like Parkinson's disease (Walker et al., 1978). Moreover, novel derivatives of tetrahydroisoquinoline-3-carboxylic acid synthesized using tert-butoxycarbonyl compounds have been evaluated for their partial agonist activities on peroxisome proliferator-activated receptor γ, showcasing potential applications in metabolic disorders and diabetes management (Otake et al., 2015).
Propiedades
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEGSFBKYUXELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619083 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449758-77-4 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)





